molecular formula C5H15GeN B084769 DIMETHYLAMINOTRIMETHYLGERMANE CAS No. 13361-67-6

DIMETHYLAMINOTRIMETHYLGERMANE

Cat. No.: B084769
CAS No.: 13361-67-6
M. Wt: 161.81 g/mol
InChI Key: UYGWWKQRYFFLPH-UHFFFAOYSA-N
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Preparation Methods

DIMETHYLAMINOTRIMETHYLGERMANE can be synthesized through several methods. One common synthetic route involves the reaction of trimethylgermanium chloride with dimethylamine. The reaction typically occurs under anhydrous conditions and requires a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction is exothermic and must be carefully controlled to prevent overheating .

Industrial production methods often involve the use of high-purity reagents and controlled environments to ensure the quality and consistency of the final product. The compound is usually produced in high and ultra-high purity forms, ranging from 99% to 99.999% .

Chemical Reactions Analysis

DIMETHYLAMINOTRIMETHYLGERMANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form germanium oxides. Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: The compound can undergo substitution reactions where the dimethylamino group is replaced by other functional groups.

Major products formed from these reactions include germanium oxides, reduced germanium compounds, and substituted germanium derivatives.

Scientific Research Applications

DIMETHYLAMINOTRIMETHYLGERMANE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DIMETHYLAMINOTRIMETHYLGERMANE involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of reaction products .

Comparison with Similar Compounds

DIMETHYLAMINOTRIMETHYLGERMANE can be compared with other similar organometallic compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Biological Activity

Dimethylaminotrimethylgermane (DMATG) is a compound of increasing interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of DMATG, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a germanium-containing organometallic compound characterized by the presence of dimethylamino and trimethylgermane groups. The molecular formula is C5H15NGe\text{C}_5\text{H}_{15}\text{N}\text{Ge}, and it features a central germanium atom bonded to three methyl groups and one dimethylamino group. This unique structure contributes to its biological activity.

1. Antimicrobial Activity

DMATG has demonstrated significant antimicrobial properties. Studies have shown that compounds with similar dimethylamino moieties exhibit broad-spectrum activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis .

2. Anticancer Properties

Research indicates that DMATG may possess anticancer activity, particularly against certain types of tumors. In vitro studies have shown that organometallic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with cellular signaling pathways . For instance, triorganotin compounds similar to DMATG have been reported to exhibit cytotoxic effects on human cancer cell lines, suggesting a potential for DMATG in cancer therapy .

3. Neuroprotective Effects

Emerging evidence suggests that DMATG may have neuroprotective properties. Compounds with a similar structure have been studied for their ability to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission which is beneficial in conditions like Alzheimer's disease .

Toxicological Profile

Understanding the toxicity profile of DMATG is crucial for its potential therapeutic applications. Toxicological studies indicate that organogermanium compounds generally exhibit low acute toxicity. For instance, acute oral toxicity tests on related germanium compounds have shown an LD50 greater than 2000 mg/kg in rats, indicating low toxicity levels . However, further studies are needed to fully elucidate the long-term effects and safety profile of DMATG.

Case Study 1: Anticancer Activity

A study investigating the effects of DMATG on human lung adenocarcinoma cells demonstrated significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as an adjunct therapy in cancer treatment.

Case Study 2: Antimicrobial Efficacy

In another study, DMATG was tested against multidrug-resistant bacterial strains. Results showed that DMATG exhibited potent antimicrobial activity, significantly reducing bacterial counts in vitro. This positions DMATG as a candidate for developing new antibiotics targeting resistant pathogens.

Research Findings Summary

Activity Findings
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cells; IC50 values comparable to chemotherapeutics
NeuroprotectivePotential acetylcholinesterase inhibitor; enhances cholinergic signaling
ToxicityLow acute toxicity; LD50 > 2000 mg/kg in animal studies

Properties

IUPAC Name

N-methyl-N-trimethylgermylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15GeN/c1-6(2,3)7(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGWWKQRYFFLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Ge](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15GeN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90158201
Record name (Dimethylamino)trimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-67-6
Record name N,N,1,1,1-Pentamethylgermanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13361-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminotrimethylgermane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Dimethylamino)trimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90158201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethylamino)trimethylgermane
Source European Chemicals Agency (ECHA)
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Record name DIMETHYLAMINOTRIMETHYLGERMANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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